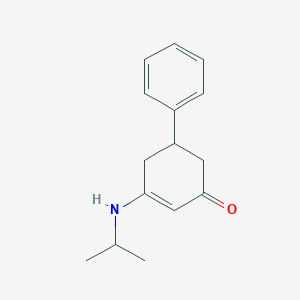

![molecular formula C13H17N3O B397069 2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol CAS No. 400876-90-6](/img/structure/B397069.png)

2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms in the ring.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : One study focuses on the synthesis of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a compound structurally similar to 2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol, using specific reagents and catalysts. This research provides insights into methods of synthesizing related compounds (Nayak & Poojary, 2019).

Characterization Methods : Another study involves the structural and spectroscopic analysis of a pyrazole-4-carboxylic acid derivative, illustrating techniques like NMR, FT-IR spectroscopy, and X-ray diffraction for characterizing pyrazole derivatives (Viveka et al., 2016).

Biological and Chemical Properties

Biological Activity : Research on similar pyrazole derivatives has indicated diverse biological activities. For instance, one study synthesized and tested a series of compounds for their antimicrobial, analgesic, and other biological activities, demonstrating the potential of pyrazole derivatives in pharmacological applications (Tirlapur & Noubade, 2010).

Chemical Reactivity and Applications : The reactivity of pyrazole derivatives in forming various compounds, such as chalcones and thiazoles, has been studied. These compounds have potential applications in fields like organic synthesis and material science, highlighting the versatility of pyrazole derivatives in chemical reactions (Kariuki et al., 2022).

Molecular Docking and Interaction Studies

- Interaction with Biological Targets : A study detailed the docking of a pyrazole derivative with the human prostaglandin reductase, giving insights into its potential inhibitory action. This suggests that pyrazole derivatives could interact with specific biological targets, aiding in drug design and discovery (Nayak & Poojary, 2019).

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which include our compound of interest, have shown potent antileishmanial and antimalarial activities . This suggests that the targets could be proteins or enzymes involved in the life cycle of the Leishmania and Plasmodium parasites.

Mode of Action

It is known that pyrazole-bearing compounds can interact with their targets and cause changes that inhibit the growth and proliferation of the parasites

Pharmacokinetics

The compound’s molecular weight is 15121 , which is within the range generally favorable for good bioavailability

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the Leishmania and Plasmodium parasites, leading to potent antileishmanial and antimalarial activities . The specific molecular and cellular effects would depend on the exact targets and mode of action of the compound.

properties

IUPAC Name |

2-[[1-(4-methylphenyl)pyrazol-4-yl]methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-11-2-4-13(5-3-11)16-10-12(9-15-16)8-14-6-7-17/h2-5,9-10,14,17H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDCAUHPOMQWGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C=N2)CNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-N-(diphenylmethyl)cyclopentanecarboxamide](/img/structure/B396988.png)

amino]-N-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B396989.png)

![4-{(4Z)-4-[(4-bromophenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B396990.png)

![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)

![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)

![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)

![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)

![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)

![N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]amine](/img/structure/B397022.png)

![N-allyl-N-[3-(4-iodophenoxy)propyl]amine](/img/structure/B397024.png)

![N-allyl-N-[2-(2-bromo-4-methylphenoxy)ethyl]amine](/img/structure/B397025.png)

![N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine](/img/structure/B397026.png)